1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
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Overview
Description
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound with a complex structure that includes a hydroxyl group, a tetrahydronaphthalene ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s structurally similar compound, 1,2,3,4-tetrahydro-1-naphthol, is known to interact with the aryl sulfotransferase (ast) iv enzyme .
Mode of Action
The ®-(-)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthol acts as a substrate for the AST IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then hydroxylated to form 1-hydroxy-1,2,3,4-tetrahydronaphthalene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions
Major Products:
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives
Scientific Research Applications
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and carboxamide groups, making it less reactive.
1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but without the carboxamide group.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide
Uniqueness: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from its analogs .
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTNZTXIYGFQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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